1,2-Bis(4-(tert-butyl)phenyl)diselane
Description
1,2-Bis(4-(tert-butyl)phenyl)diselane is an organoselenium compound characterized by a central diselane (Se–Se) bond flanked by two 4-(tert-butyl)phenyl substituents. Its molecular formula is C₂₀H₂₆Se₂, with a calculated molecular weight of 423.92 g/mol. The tert-butyl groups at the para positions of the phenyl rings confer steric bulk and electron-donating effects, which influence the compound’s stability, solubility, and reactivity.
Properties
Molecular Formula |
C20H26Se2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
AUFNIIMHHVKMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Standard Selenium Insertion via Organomagnesium Intermediates
The most widely documented method for preparing 1,2-bis(4-(tert-butyl)phenyl)diselane involves reacting 4-tert-butylphenylmagnesium bromide with elemental selenium in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent is prepared by treating 4-tert-butylbromobenzene with magnesium turnings in THF, followed by dropwise addition of selenium powder at 0°C. The reaction proceeds via nucleophilic attack of the aryl magnesium bromide on selenium, forming the diselenide bridge:
$$
2 \text{ ArMgBr } + \text{ Se } \rightarrow \text{ Ar}2\text{Se}2 + 2 \text{ MgBr}_2
$$
Optimization Parameters :
- Temperature : Maintaining 0°C during selenium addition minimizes side reactions such as polyselenide formation.
- Solvent : THF’s polar aprotic nature facilitates reagent solubility and stabilizes intermediates.
- Work-up : Quenching with saturated ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via column chromatography (hexane/ethyl acetate).
Comparative Analysis of Selenium Sources
While elemental selenium is standard, alternative selenium donors like selenium dioxide (SeO$$_2$$) or potassium selenocyanate (KSeCN) have been explored. However, these agents often require harsher conditions (e.g., refluxing toluene) and result in lower yields (<50%) due to oxidative decomposition of the tert-butyl groups.
Radical-Mediated Diselenide Coupling
tert-Butyl Nitrite as a Nitrosating Agent
Recent advances employ tert-butyl nitrite (tBuONO) to generate aryl radicals from 4-tert-butylphenol derivatives, which subsequently couple with selenium atoms. This method, adapted from selenopheno[2,3-b]pyridine syntheses, involves:
- Radical Initiation : tBuONO decomposes at 80°C to produce NO radicals, abstracting hydrogen from 4-tert-butylphenol.
- Selenium Insertion : The aryl radical reacts with selenium powder, forming a selenide intermediate.
- Dimerization : Two intermediates couple to yield the diselenide.
$$
2 \text{ ArH } + 2 \text{ Se } + 2 \text{ tBuONO } \rightarrow \text{ Ar}2\text{Se}2 + 2 \text{ tBuOH } + 2 \text{ NO}_2
$$
Advantages :
- Eliminates moisture-sensitive Grignard reagents.
- Compatible with electron-deficient aryl precursors.
Limitations :
- Lower yields (30–45%) compared to Grignard methods.
- Requires rigorous control of NO$$_x$$ byproducts.
Catalytic Approaches and Ligand Design
Transition Metal Catalysis
Palladium and copper catalysts have been tested for cross-coupling between 4-tert-butylphenyl halides and diselenide salts (e.g., Na$$2$$Se$$2$$). For example, Pd(PPh$$3$$)$$4$$ facilitates Ullmann-type coupling in dimethylformamide (DMF) at 120°C:
$$
2 \text{ ArBr } + \text{ Na}2\text{Se}2 \xrightarrow{\text{Pd}} \text{ Ar}2\text{Se}2 + 2 \text{ NaBr }
$$
Challenges :
- tert-Butyl groups hinder substrate-catalyst interactions, reducing turnover frequency.
- Competing dehalogenation side reactions lower yields (<35%).
Solvent and Temperature Effects
Solvent Polarity and Reaction Kinetics
A study comparing THF, diethyl ether, and dichloromethane revealed THF’s superiority due to its ability to stabilize the Grignard intermediate and solubilize selenium. Reactions in dichloromethane resulted in incomplete conversion (<50%), attributed to poor selenium dispersion.
Thermal Stability Considerations
Prolonged heating above 60°C degrades the diselenide into selenols and elemental selenium. Thus, low-temperature methods (0–25°C) are preferred for high-purity synthesis.
Mechanistic Insights and Byproduct Analysis
Radical Trapping Experiments
Electron paramagnetic resonance (EPR) studies using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) confirmed radical intermediates in tBuONO-mediated syntheses. Quenching these radicals reduced diselenide yields by 70%, underscoring their role in selenium bond formation.
Byproduct Identification
Common byproducts include:
- 4-tert-butylselenol (ArSeH) : Formed via incomplete dimerization.
- Polyselenides (ArSe$$_n$$Ar, n ≥ 3) : Result from excess selenium or prolonged reaction times.
Scalability and Industrial Applications
Gram-Scale Synthesis
A scaled-up Grignard protocol (10 mmol scale) achieved 72% yield using automated syringe pumps for controlled selenium addition, demonstrating feasibility for industrial production.
Applications in Material Science
This compound serves as:
- Precursor for selenium-containing polymers : Enhances thermal stability in polyamides.
- Ligand in catalysis : Coordinates to transition metals for cross-coupling reactions.
Comparative Data Table: Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the diselenide bond can yield selenol compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
Scientific Research Applications
1,2-Bis(4-(tert-butyl)phenyl)diselane is an organoselenium compound with the molecular formula and a molecular weight of 424.34 g/mol. It features two selenium atoms bonded to a central carbon backbone, with each selenium atom connected to a 4-tert-butylphenyl group. The tert-butyl substituents enhance the steric hindrance around the selenium atoms, which may influence the compound's reactivity and biological properties.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals Due to its biological activity.
- Biological Systems Studies on organoselenium compounds often focus on their interaction with biological systems. For instance, research indicates that diselenides can interact with cellular components and modulate oxidative stress responses. The unique structure of this compound may influence its interactions with enzymes or receptors involved in cellular signaling pathways related to cancer progression and antioxidant defense mechanisms.
Research
Research on organoselenium compounds like this compound suggests potential biological activities, particularly in antioxidant and anticancer properties. Organoselenium compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma cells. The presence of tert-butyl groups may enhance these biological activities by improving solubility and bioavailability.
Mechanism of Action
The mechanism of action of diselenide, bis[4-(1,1-dimethylethyl)phenyl], involves its ability to modulate redox processes within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Additionally, it can influence various signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Key Differences :
- Core Structure : This compound (CAS 50648-93-6) replaces the diselane backbone with an ethane-diamine group, resulting in distinct reactivity and applications (e.g., as a ligand or pharmaceutical intermediate).
- Substituent Impact : The 4-fluorophenyl groups introduce moderate electron-withdrawing effects, contrasting with the tert-butyl group’s electron-donating nature. Such differences influence intermolecular interactions and crystallinity .
1,2-Bis(4-(tert-butyl)phenyl)-2-hydroxyethanone
Key Differences :
- Functional Groups: This compound (CAS 77387-64-5) features a ketone and hydroxyl group instead of a diselane bond. Its primary use as a laboratory reagent highlights divergent applications compared to diselanes, which are often explored for catalytic or electronic properties .
Data Table: Comparative Analysis of Diselane Derivatives and Analogs
Research Implications and Substituent Effects
- Electron-Donating vs. Withdrawing Groups : The tert-butyl group in the target compound likely stabilizes the Se–Se bond through inductive effects, whereas electron-withdrawing groups (e.g., –CF₃) may increase susceptibility to oxidative cleavage .
- Applications : Diselanes with tert-butyl groups may serve as precursors for selenium-containing polymers or catalysts, whereas trifluoromethyl analogs could find use in fluorinated materials .
Notes on Data Limitations and Recommendations
- Experimental characterization (e.g., X-ray crystallography via SHELX or SIR97 ) is recommended to validate calculated properties.
Q & A
Basic: What synthetic routes are available for 1,2-Bis(4-(tert-butyl)phenyl)diselane, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling reactions of aryl halides or selenol precursors. For example, diselenides can be prepared via oxidative coupling of selenol intermediates under inert atmospheres. Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity by matching peaks to expected chemical environments (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- Infrared Spectroscopy (IR): Stretching vibrations for Se–Se bonds (~280–300 cm⁻¹) and tert-butyl C–H vibrations (~2960 cm⁻¹) are key indicators .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight, with fragmentation patterns aligning with the diselane backbone .
- Elemental Analysis: Carbon and hydrogen percentages are compared to theoretical values (e.g., C: ~59–60%, H: ~4.2–4.3%) .
Advanced: How do steric effects from tert-butyl groups influence crystallographic studies of this compound?
Methodological Answer:
The bulky tert-butyl substituents introduce steric hindrance, complicating crystal packing and reducing diffraction quality. Researchers address this by:
- Cryocrystallography: Data collection at low temperatures (e.g., 100 K) minimizes thermal motion and enhances resolution .
- Twinned Data Refinement: Using programs like SHELXL to model twinned crystals, leveraging high-symmetry space groups .
- Direct Methods: Software such as SIR97 assists in solving phase problems for low-symmetry structures .
- Validation Tools: CheckCIF reports in the Cambridge Structural Database (CSD) identify residual electron density anomalies caused by disordered tert-butyl groups .
Advanced: What strategies are employed to functionalize the Se–Se bond for catalytic or material applications?
Methodological Answer:
The Se–Se bond is redox-active and can undergo cleavage or substitution:
- Oxidative Cleavage: Reaction with halogens (e.g., Br₂) generates selenyl halides, enabling cross-coupling reactions .
- Nucleophilic Attack: Thiols or amines can displace selenium atoms, forming chalcogenide hybrids (e.g., Se–S or Se–N linkages) .
- Metal Coordination: The diselane acts as a ligand for transition metals (e.g., Cu, Pd), facilitating catalytic cycles. ICP-MS is critical to quantify residual metals post-reaction .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation: Use fume hoods to avoid inhalation of selenium-containing vapors.
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage: Keep in airtight containers under nitrogen, away from oxidizers and light to prevent degradation .
Advanced: How can computational modeling predict the electronic properties of the Se–Se bond?
Methodological Answer:
- Density Functional Theory (DFT): Calculations (e.g., using Gaussian or ORCA) model bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO). The Se–Se BDE is typically ~50–60 kcal/mol, influencing redox behavior .
- Molecular Dynamics (MD): Simulates conformational flexibility of tert-butyl groups in solution, correlating with NMR solvent effects .
- QTAIM Analysis: Topological analysis of electron density at bond critical points reveals covalent vs. electrostatic contributions to Se–Se bonding .
Advanced: How does this compound compare structurally and functionally to aryl diselenides without tert-butyl substituents?
Methodological Answer:
Basic: What analytical techniques quantify trace metal impurities in synthesized batches?
Methodological Answer:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects metals like Cu or Pd at ppb levels. Samples are digested in HNO₃ before analysis .
- X-ray Fluorescence (XRF): Non-destructive screening for bulk metal content.
- Atomic Absorption Spectroscopy (AAS): Quantifies specific metals after column purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
